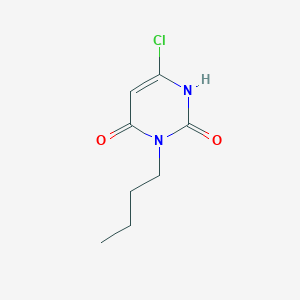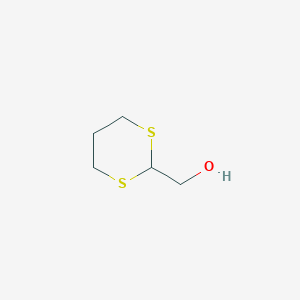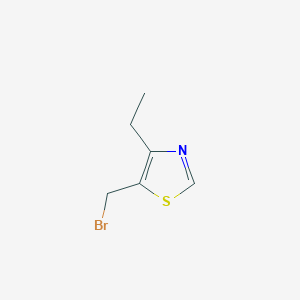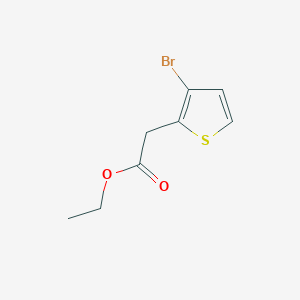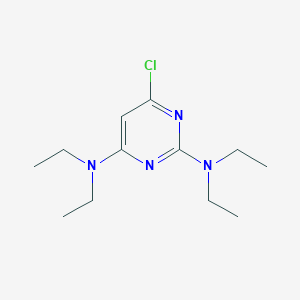
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine is a pyrimidine derivative known for its unique chemical structure and potential applications in various fields. Pyrimidine derivatives are widely studied due to their significant biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-diaminopyrimidine with ethylating agents under controlled conditions to achieve the desired tetraethyl substitution .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and ethylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-N,N-dimethylpyrimidin-4-amine: Similar in structure but with dimethyl instead of tetraethyl substitution.
6-Chloropyrimidine-2,4-diamine: Lacks the ethyl groups, making it less bulky and potentially less active in certain applications.
Uniqueness
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine is unique due to its tetraethyl substitution, which can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature may contribute to its distinct biological activities and potential as a lead compound in drug discovery .
Propiedades
Número CAS |
10244-23-2 |
|---|---|
Fórmula molecular |
C12H21ClN4 |
Peso molecular |
256.77 g/mol |
Nombre IUPAC |
6-chloro-2-N,2-N,4-N,4-N-tetraethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H21ClN4/c1-5-16(6-2)11-9-10(13)14-12(15-11)17(7-3)8-4/h9H,5-8H2,1-4H3 |
Clave InChI |
CMHRCTUAQQYJFU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=NC(=N1)N(CC)CC)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8612231.png)
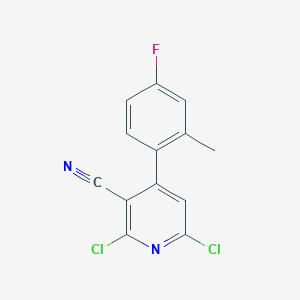
![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-acetic acid](/img/structure/B8612255.png)
![3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one](/img/structure/B8612260.png)
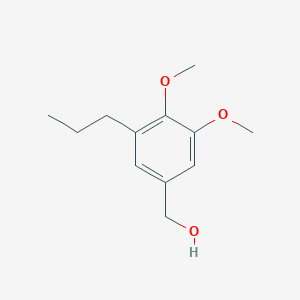
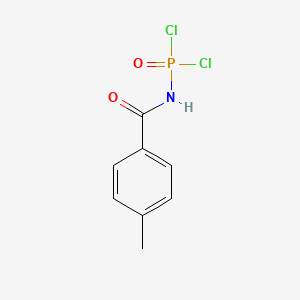
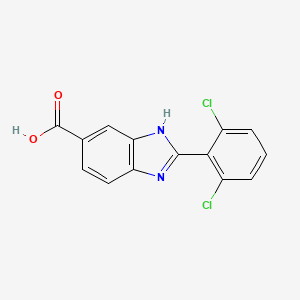
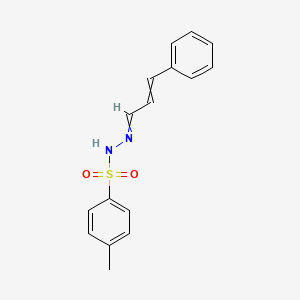
![4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-yl)benzoic acid](/img/structure/B8612287.png)
